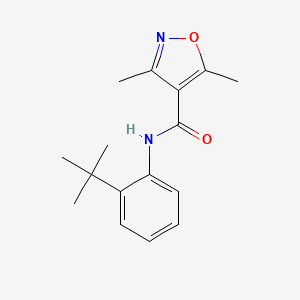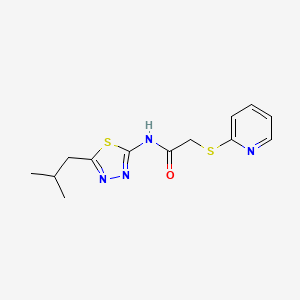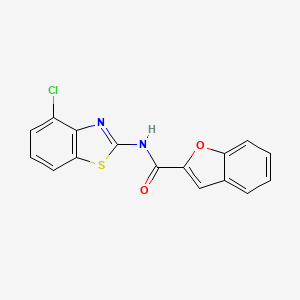
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as thioflavin T, is a fluorescent dye used in scientific research. It is commonly used to detect amyloid fibrils, which are associated with several diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has become a valuable tool in the study of these diseases due to its ability to selectively bind to amyloid fibrils and emit a fluorescent signal, making it easier to detect and study.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T involves its ability to selectively bind to amyloid fibrils. The dye contains a planar aromatic ring system that can insert into the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils, making it a valuable tool in the study of amyloid-related diseases.
Biochemical and Physiological Effects:
Thioflavin T is a relatively safe dye and has not been reported to have any significant biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T is a fluorescent dye and can interfere with certain imaging techniques, such as fluorescence resonance energy transfer (FRET), due to its spectral overlap with other fluorophores.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific dye that can detect even small amounts of amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are also some limitations to its use. Thioflavin T is a small molecule that can diffuse into cells and tissues, making it difficult to distinguish between extracellular and intracellular fibrils. Additionally, 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T can bind to other proteins and molecules, leading to false positive results.
Direcciones Futuras
There are several future directions for the use of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T in scientific research. One area of interest is the development of new 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T derivatives with improved properties, such as increased selectivity or sensitivity. Another direction is the use of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T in combination with other imaging techniques, such as electron microscopy or atomic force microscopy, to gain a more complete understanding of amyloid fibril formation and structure. Finally, 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T may be used in the development of new therapeutics for amyloid-related diseases, as it can be used to screen for compounds that can inhibit amyloid aggregation.
Métodos De Síntesis
Thioflavin T can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with various aldehydes. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization or chromatography. The synthesis of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T has been well established, and several methods have been reported in the literature.
Aplicaciones Científicas De Investigación
Thioflavin T has been widely used in scientific research to study the formation and properties of amyloid fibrils. It has been used to detect amyloid fibrils in vitro and in vivo, and to monitor the aggregation of amyloidogenic proteins in real-time. Thioflavin T has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit amyloid aggregation.
Propiedades
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-6-8-14(9-7-13)12-15-16(20)18-17(21-15)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFMXZNSQFJLM-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)

![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)


![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)